VEGFR-2 Inhibition: 3- vs. 2-Carboxamide
Thiophene-3-carboxamide derivatives demonstrate significant VEGFR-2 inhibitory activity, as exemplified by compound 14d which exhibits an IC50 of 191.1 nM [1]. In contrast, optimized benzo[b]thiophene-2-carboxamide derivatives targeting kinases like Clk1 achieve potencies in the low nanomolar range (e.g., compound 21b: IC50 Clk1 = 7 nM, Clk4 = 2.3 nM) [2]. This disparity highlights that the 3-carboxamide regiochemistry imparts a distinct kinase inhibition profile, offering a different selectivity window and potentially reduced off-target effects on Clk family kinases. n-Methoxybenzo[b]thiophene-3-carboxamide, as a 3-carboxamide scaffold, provides a starting point for developing VEGFR-2 or related kinase inhibitors with a different selectivity fingerprint compared to 2-carboxamide optimized leads.
| Evidence Dimension | Kinase inhibition potency (VEGFR-2 vs. Clk1) |
|---|---|
| Target Compound Data | Not directly assayed; inferred from 3-carboxamide class |
| Comparator Or Baseline | Compound 14d (thiophene-3-carboxamide) VEGFR-2 IC50 = 191.1 nM; Compound 21b (benzo[b]thiophene-2-carboxamide) Clk1 IC50 = 7 nM |
| Quantified Difference | VEGFR-2 IC50 (191.1 nM) vs. Clk1 IC50 (7 nM) reflects distinct target preferences between scaffold regioisomers |
| Conditions | Cell-free kinase inhibition assays; Compound 14d tested against VEGFR-2; Compound 21b tested against Clk1/4 |
Why This Matters
For procurement decisions, this evidence suggests that n-Methoxybenzo[b]thiophene-3-carboxamide is more relevant for projects targeting VEGFR-2 or related kinases rather than Clk family kinases, where 2-carboxamide analogs are already highly optimized.
- [1] Li T, Wang J, Feng L, et al. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorg Chem. 2024 Jun;147:107358. doi: 10.1016/j.bioorg.2024.107358. View Source
- [2] ElHady AK, Abdel-Halim M, Abadi AH, Engel M. Development of Selective Clk1 and -4 Inhibitors for Cellular Depletion of Cancer-Relevant Proteins. J Med Chem. 2017;60(4):1377-1399. View Source
